molecular formula C7H10O3 B032470 4-Oxocyclohexanecarboxylic acid CAS No. 874-61-3

4-Oxocyclohexanecarboxylic acid

Cat. No. B032470
CAS RN: 874-61-3
M. Wt: 142.15 g/mol
InChI Key: OWLXUYGCLDGHJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 4-Oxocyclohexanecarboxylic acid, such as 3-Oxocyclobutanecarboxylic acid and 4-oxahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecane-3-carboxylic acid, involves multiple steps, including bromination, cyclization, salification, and hydrolysis, with advantages like easy operation and low cost, feasible for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010); (F. J. Martins et al., 1993).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, has been elucidated through selective transformations and confirmed by X-ray structure determination, highlighting the complex and specific spatial arrangement of atoms within these molecules (A. Avenoza et al., 1999).

Chemical Reactions and Properties

The chemical properties of 4-Oxocyclohexanecarboxylic acid and its derivatives have been extensively studied. For instance, the aromatization of 4-Oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid involves distinctive desaturases, showcasing the compound's reactivity and the importance of enzymatic catalysis in its transformation (T. Kaneda et al., 1995).

Physical Properties Analysis

Studies on homologous keto acids, such as (+/-)-3-Oxocyclohexanecarboxylic acid, reveal contrasting hydrogen-bonding patterns, providing insights into the physical properties of these compounds and their interactions at the molecular level (A. Barcon et al., 2002).

Chemical Properties Analysis

The chemical properties of 4-Oxocyclohexanecarboxylic acid, such as its high electrophilicity and reactivity with small molecules, have been explored, highlighting its potential as a versatile intermediate in organic synthesis (W. Sander et al., 2000).

Scientific Research Applications

  • Photolysis Studies : Arnold, Scaiano, Bucher, and Sander (1992) explored the use of 4-oxocyclohexanecarboxylic acid in laser flash photolysis studies. They discovered that carbene 1, formed indirectly in 1,1,2-trichlorotrifluoroethane, leads to the creation of carbonyl O-oxide and phenoxyl radical (Arnold, Scaiano, Bucher, & Sander, 1992).

  • Synthesis of Derivatives : Škarić and Turjak-Zebić (1979) utilized 4-oxocyclohexanecarboxylic acid derivatives for synthesizing 4, 5, 6, 7-tetrahydro-3-oxo-2H-indazole-6-carboxylic acid, highlighting its role in the creation of indazole (Škarić & Turjak-Zebić, 1979).

  • Atmospheric Chemistry Research : Kawamura and Ikushima (1993) identified oxalic acid, a derivative of 4-oxocyclohexanecarboxylic acid, as a significant component in urban aerosols. Their study highlighted the prevalence of various dicarboxylic acids in the environment (Kawamura & Ikushima, 1993).

  • Halogenation Reactions : Cox and Hutchinson (1974) studied the halogenation of 2-oxocyclohexanecarboxylic acid, finding that it is halogenated significantly faster than its methyl ester. This highlights the acid's unique reactivity and potential application in halogenation reactions (Cox & Hutchinson, 1974).

  • Polyol Synthesis : Liu et al. (2016) demonstrated that oxalic acid, a related compound, can effectively initiate CO2-based polyols. This application reduces reaction time and cost, indicating potential industrial applications (Liu et al., 2016).

  • Enzymatic Studies : Obata, Uebayasi, and Kaneda (1988) investigated the enzyme properties in reducing 4-oxocyclohexanecarboxylate, providing insights into biochemical pathways and enzymatic reactions (Obata, Uebayasi, & Kaneda, 1988).

  • Aromatization Pathways in Microorganisms : Kaneda, Tokuyama, and Obata (1995) researched the use of 4-oxocyclohexanecarboxylic acid in aromatization pathways by Corynebacterium cyclohexanicum. This study identified key intermediates and enzymes involved in converting 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid, contributing to our understanding of microbial metabolism (Kaneda, Tokuyama, & Obata, 1995).

  • Catalysis Studies : Shul’pin, Attanasio, and Suber (1993) explored the use of related carboxylic acids in catalytic oxidation reactions. Their findings contribute to the field of green chemistry and the development of efficient catalytic systems (Shul’pin, Attanasio, & Suber, 1993).

Safety And Hazards

4-Oxocyclohexanecarboxylic acid poses safety concerns due to its slight toxicity, potential for skin and eye irritation, and flammability . Proper storage, ventilation, and personal protective equipment are essential for safe handling .

Relevant Papers Several papers have been published on 4-Oxocyclohexanecarboxylic acid, including studies on its aromatization and its hydrogen bonding in the monohydrate of a d-keto acid . These papers provide valuable insights into the properties and potential applications of 4-Oxocyclohexicarboxylic acid.

properties

IUPAC Name

4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLXUYGCLDGHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236325
Record name 4-Ketocyclohexanecarboxylic acid
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxocyclohexanecarboxylic acid

CAS RN

874-61-3
Record name 4-Oxocyclohexanecarboxylic acid
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Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Oxocyclohexanecarboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-oxocyclohexanecarboxylate (1.74 g, 10 mmol), methanol (25 ml), and 17% aq. KOH (5 ml) was heated at 50° C. for 1.5 h. After being cooled to room temperature, the reaction mixture was acidified to pH 3 with conc. HCl, concentrated to 10 ml under reduced pressure, and extracted with chloroform (3×15 ml). The combined organic layers were dried over MgSO4, filtered, and concentrated to afford the desired ketone acid (1.30 g, 91%) as a colorless solid. mp 62-64° C.; 1H NMR (500 MHz, CDCl3) δ2.05-2.10 (m, 2H), 2.23-2.27 (m, 2H), 2.35-2.41 (m, 2H), 2.49-2.54 (m, 2H), 2.80-2.84 (m, 1H).
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1.74 g
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25 mL
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Yield
91%

Synthesis routes and methods III

Procedure details

A mixture of 2% H2SO4 and ethyl 4-oxo-cyclohexanoate 46 (10.0 g., 58.7 mmole) was stirred vigorously at 80° for 2 hours. The solution was cooled to r.t. and decanted. The supernatant was extracted with ether (3×150 mL.) and the combined organic layers dried over Na2SO4 and evaporated to dryness. The pale yellow residue was stirred with warm 30% ethyl acetate in hexane (200 mL.) and filtered. The title compound (3.5 g.) precipitated from the filtrate upon cooling. MS (M+H)+ 143.2
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Synthesis routes and methods IV

Procedure details

20 mmol (3.4 g) of 4-oxocyclohexanecarboxylic acid ethyl ester is suspended in 40 ml of 2% H2SO4 and stirred for 2 hours at 90° C. Then, it is extracted 4 times with ethyl acetate, dried with Na2SO4, and solvent is removed. Recrystallization is carried out from ether/hexane and yields 2.9 g of white solid 3.
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3.4 g
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclohexanecarboxylic acid
Reactant of Route 2
4-Oxocyclohexanecarboxylic acid
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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